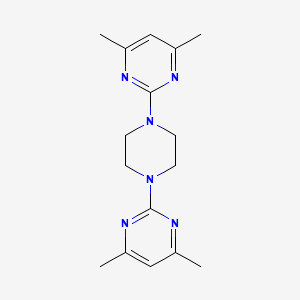

![molecular formula C15H15N3O5 B5510931 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reaction schemes that may include condensation reactions, the use of optically active starting materials, and specific reagents to introduce the nitro group and the piperidine moiety into the molecular structure. For example, Sakoda et al. (1992) described the synthesis of optical isomers of a similar complex molecule using optically active diols and specific alcohols to achieve the desired stereochemistry (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione" has been analyzed through various spectroscopic and crystallographic techniques. Garcia et al. (1993) studied the structure of a related indan-1,3-dione system, highlighting the slight non-planarity and specific torsion angles that influence the molecule's conformation and reactivity (Garcia, Enas, Chang, & Fronczek, 1993).

Chemical Reactions and Properties

The chemical reactivity of similar compounds is characterized by their ability to undergo various reactions, including nitration, cyclization, and interactions with amines. Worlikar and Larock (2008) described a palladium-catalyzed aminocarbonylation reaction that provides a one-step approach to synthesizing isoindole-1,3-diones, demonstrating the versatility and functional group tolerance of these molecules (Worlikar & Larock, 2008).

Applications De Recherche Scientifique

Antimicrobial Activity

A study on the antimicrobial and antifungal activities of a series of compounds, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione and its analogues, revealed growth inhibition of Gram-positive bacteria with little or no activity against Gram-negative bacteria. These compounds were synthesized from 5-nitroindol-2,3-dione, indicating their potential application in developing new antimicrobial agents (R. W. Daisley & V. K. Shah, 1984).

Enantiomeric Resolution and Simulation Studies

Research on enantiomeric resolution and simulation studies of similar compounds demonstrates their applications in chiral separations, vital for pharmaceutical developments. The study on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, closely related to the target compound, used chiral chromatography to understand the chiral recognition mechanism, highlighting the importance of such compounds in analytical chemistry (I. Ali et al., 2016).

Nitroxide-Based Applications

Nitroxides, including analogues of 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, have been used as stable free radicals in various applications, such as spin labeling, imaging, and as antioxidants. These applications are particularly relevant in biological and medical research, providing tools for studying cellular processes and potential therapeutic uses (Toshihide Yamasaki et al., 2012).

Cytotoxicity Evaluation

The synthesis and evaluation of new derivatives, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, have led to the discovery of compounds with potential antiviral and anticancer activities. These compounds have been tested against various human tumor cell lines, revealing some with marked effects on non-small cell lung cancer and leukemia cell lines, indicating their potential in cancer treatment (N. Karalı, 2002).

Antiviral Activity

Studies on benzo[de]isoquinoline-diones, closely related to the target compound, have shown inhibition of viral replication in cell cultures against viruses such as herpes simplex and vaccinia, suggesting potential applications in developing antiviral therapies (A. GARCIA-GANCEDO et al., 1979).

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c19-13(16-6-2-1-3-7-16)9-17-14(20)11-5-4-10(18(22)23)8-12(11)15(17)21/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAQKWINROBMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

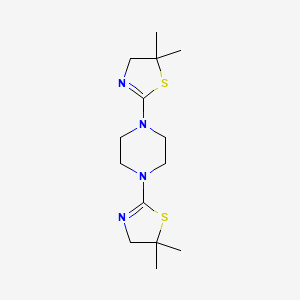

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)

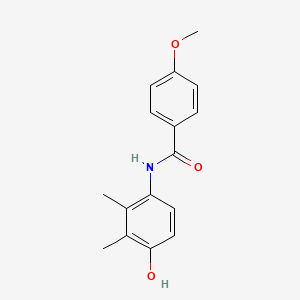

![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

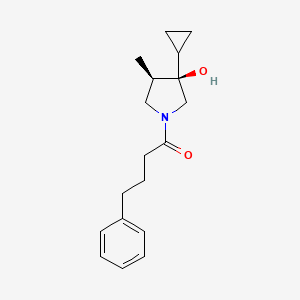

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)